![molecular formula C23H24 B14210934 1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene CAS No. 832743-66-5](/img/structure/B14210934.png)
1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene is an organic compound with a complex structure, characterized by the presence of multiple benzene rings and methyl groups
Preparation Methods
The synthesis of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods focus on maximizing efficiency and minimizing waste, often employing advanced catalytic systems and automated control processes .
Chemical Reactions Analysis
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkylbenzenes .
Scientific Research Applications
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity includes its potential use as a ligand in biochemical assays and its interactions with various enzymes.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved include binding to active sites, altering enzyme activity, and influencing signal transduction processes. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene stands out due to its unique structural features and reactivity. Similar compounds include:
2-Methyl-1-phenylpropene: Known for its use in polymer synthesis and as a chemical intermediate.
Phenylacetone: Utilized in the production of pharmaceuticals and as a precursor in organic synthesis.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene .
Properties
CAS No. |
832743-66-5 |
|---|---|
Molecular Formula |
C23H24 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methyl-2-(2-methyl-1,3-diphenylpropan-2-yl)benzene |
InChI |
InChI=1S/C23H24/c1-19-11-9-10-16-22(19)23(2,17-20-12-5-3-6-13-20)18-21-14-7-4-8-15-21/h3-16H,17-18H2,1-2H3 |
InChI Key |
YKBVVUJDRKDHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
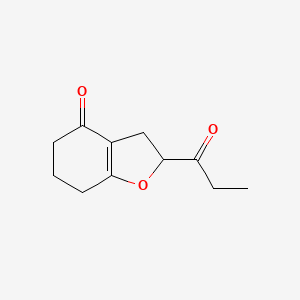
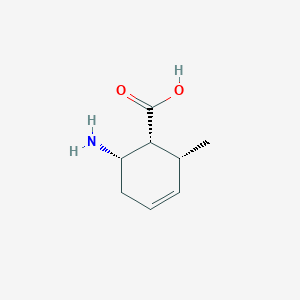
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
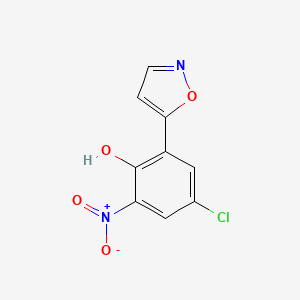
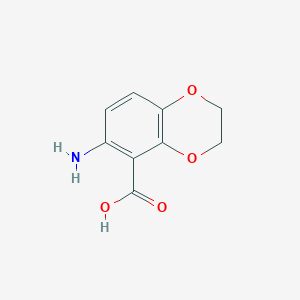
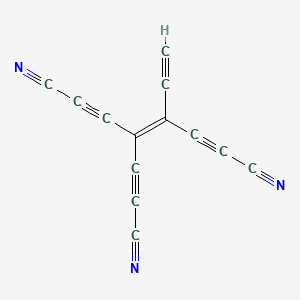
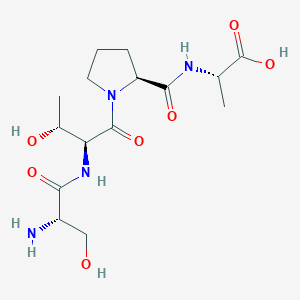
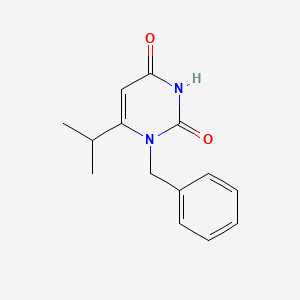
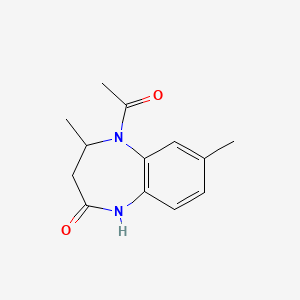
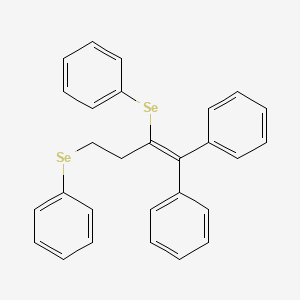
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
